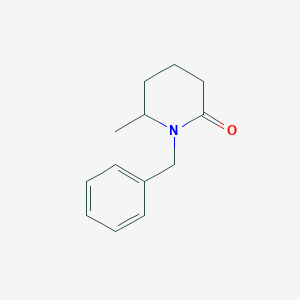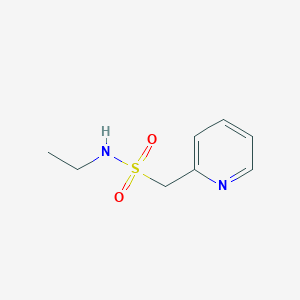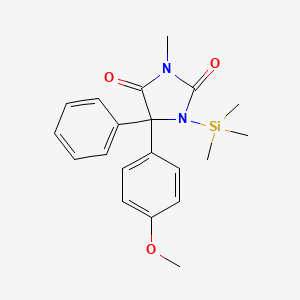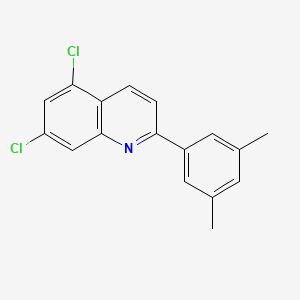![molecular formula C8H15NS B13963902 6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
6-Azaspiro[3.4]octan-2-ylmethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[34]octan-2-ylmethanethiol is a heterocyclic compound that features a spirocyclic structure with a nitrogen atom incorporated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group transformations to introduce the thiol moiety .
Industrial Production Methods
Industrial production methods for 6-Azaspiro[3.4]octan-2-ylmethanethiol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Azaspiro[3.4]octan-2-ylmethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups at the thiol position .
Aplicaciones Científicas De Investigación
6-Azaspiro[3.4]octan-2-ylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[3.4]octan-2-ylmethanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique binding properties, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.4]octane: A similar spirocyclic compound without the thiol group, used in various chemical syntheses.
6-Azaspiro[3.4]octan-2-ylmethanol: A related compound with a hydroxyl group instead of a thiol group, used in similar applications.
6-Azaspiro[3.4]octan-1-ol hydrochloride: Another related compound with a hydroxyl group and a hydrochloride salt form, used in chemical and biological research.
Uniqueness
6-Azaspiro[3.4]octan-2-ylmethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C8H15NS |
|---|---|
Peso molecular |
157.28 g/mol |
Nombre IUPAC |
6-azaspiro[3.4]octan-2-ylmethanethiol |
InChI |
InChI=1S/C8H15NS/c10-5-7-3-8(4-7)1-2-9-6-8/h7,9-10H,1-6H2 |
Clave InChI |
XEBDORDUFRYNLT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CC(C2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(imidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13963829.png)





![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)






